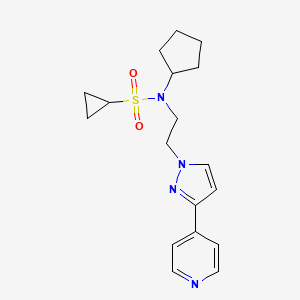

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

描述

属性

IUPAC Name |

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c23-25(24,17-5-6-17)22(16-3-1-2-4-16)14-13-21-12-9-18(20-21)15-7-10-19-11-8-15/h7-12,16-17H,1-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPLXDNBPOSONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. The compound features a complex structure that integrates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which are known for their pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure can be characterized by the following components:

| Component | Description |

|---|---|

| Cyclopentyl Group | Provides lipophilicity and enhances membrane permeability. |

| Pyridine Ring | Contributes to the interaction with biological targets due to its nitrogen atom. |

| Pyrazole Moiety | Known for various biological activities, including anti-inflammatory and anticancer effects. |

| Sulfonamide Group | Enhances solubility and may interact with specific enzymes or receptors. |

The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological responses. However, detailed studies on the exact pathways remain limited.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications, particularly in the fields of oncology and inflammation:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing pyrazole rings have shown selective cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Case Studies

While specific case studies on this compound are sparse, related compounds have demonstrated promising results:

- Study on Pyrazole Derivatives : A study evaluated the anticancer effects of various pyrazole derivatives, revealing that certain modifications led to enhanced activity against non-small cell lung cancer (NSCLC) cell lines .

- Inhibition Studies : Research has shown that similar compounds can inhibit specific enzymes involved in cancer progression, suggesting potential therapeutic roles for this compound in oncology .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is presented:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclopentyl-N-(pyridin-2-ylmethyl)oxamide | Cyclopentyl + pyridine | Anticancer potential |

| N-cyclopentyl-N-(2-(3-pyridyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | Similar structure with methanesulfonamide | Anti-inflammatory effects |

| N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide | Includes nicotinamide | Potential PHD inhibitors |

相似化合物的比较

Comparison with Structural Analogs

Structural Features

Target Compound:

- Core : Cyclopropanesulfonamide.

- Substituents : Cyclopentyl group, ethyl linker, pyridin-4-yl-pyrazole.

- Key Functional Groups : Sulfonamide (–SO₂NH–), pyridine, pyrazole.

Analog 1: N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide ()

- Core : Pyridinesulfonamide.

- Substituents : 4-Chlorophenyl carbamoyl, 3,4,5-trimethylpyrazole.

- Key Features : Chlorophenyl group enhances lipophilicity; trimethylpyrazole increases steric bulk.

- Comparison : Lacks cyclopropane but shares sulfonamide and pyridine-pyrazole motifs. The chlorophenyl group may improve membrane permeability compared to the target’s cyclopentyl chain .

Analog 2: N-Isopropyl/cyclopropyl benzene-sulfonamide derivatives ()

- Core : Benzenesulfonamide.

- Substituents: Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl-chromenone (); pyridazine-pyrrolidinyl ().

- Key Features : Bulky heterocyclic systems (e.g., pyrazolo-pyrimidine) enhance target specificity.

- Comparison : The target’s pyridinyl-pyrazole is less complex but retains hydrogen-bonding capability. Cyclopropane in the target may confer greater rigidity than the isopropyl/cyclopropyl groups in these analogs .

Target Compound:

Likely synthesized via:

Sulfonamide Formation : Coupling cyclopropanesulfonyl chloride with a cyclopentylamine intermediate.

Pyrazole-Pyridine Assembly : Suzuki-Miyaura coupling or nucleophilic substitution to attach pyridin-4-yl to pyrazole.

Ethyl Linker Installation : Alkylation or amidation to connect the pyrazole-ethyl chain to the sulfonamide .

Analog 1 ():

- Synthesized via carbamoylation of pyridinesulfonamide with 4-chlorophenyl isocyanate.

- Key Step : Urea bond formation, contrasting with the target’s alkylation/amidation steps .

Analog 2 ():

- Employed HATU/DIEA-mediated amidation and palladium-catalyzed hydrogenation.

Physicochemical Properties

- Key Insight : The target’s cyclopropane may improve solubility compared to Analog 1’s chlorophenyl group but reduce it relative to simpler sulfonamides .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide?

- Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Pyrazole intermediates (e.g., 3-(pyridin-4-yl)-1H-pyrazole) are coupled with cyclopropanesulfonamide derivatives using cesium carbonate as a base and copper(I) bromide as a catalyst in solvents like DMSO at 35–50°C .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the final product, with yields often below 20% due to steric hindrance from the cyclopentyl and cyclopropyl groups .

- Key parameters : Solvent polarity, reaction time (48–72 hours), and stoichiometric ratios of amines to sulfonamide precursors must be optimized to mitigate side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify cyclopentyl/cyclopropyl proton environments and sulfonamide resonance splitting patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H] peaks matching theoretical values within 2 ppm error) .

- Elemental analysis : Validate purity (>95%) and elemental composition .

Advanced Research Questions

Q. How can conflicting crystallographic data for sulfonamide-pyrazole derivatives be resolved?

- Answer :

- Single-crystal X-ray diffraction (SCXRD) : Refine structures using SHELXL for high-resolution data (R factor <0.05). For twinned crystals, employ SHELXD for phase determination and SHELXE for density modification .

- Validation : Cross-reference torsion angles and bond lengths with similar compounds (e.g., cyclopropane C-C bonds average 1.51 Å; deviations >0.02 Å suggest strain or impurities) .

Q. What experimental strategies address low yields in cyclopropane-sulfonamide coupling reactions?

- Answer :

- Catalyst optimization : Replace copper(I) bromide with palladium catalysts (e.g., Pd(PPh)) for improved regioselectivity in pyrazole functionalization .

- Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 120°C, 30 minutes) while maintaining yield parity .

- Protecting groups : Temporarily block reactive sites on the pyrazole ring to prevent undesired alkylation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?

- Answer :

- In vitro assays : Screen against kinase or protease panels (e.g., IC determination for pyrazole-binding enzymes) using fluorescence polarization or SPR .

- Molecular docking : Model interactions between the cyclopropyl-sulfonamide moiety and ATP-binding pockets (e.g., using AutoDock Vina with PyMOL visualization) .

- Control experiments : Compare with analogs lacking the pyridinyl group to isolate pharmacophore contributions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activity for sulfonamide-pyrazole hybrids?

- Answer :

- Assay variability : Normalize data against positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical buffer/pH conditions .

- Solubility effects : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

- Metabolic stability : Perform liver microsome studies to rule out rapid degradation masking true activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。